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Cat. No.: B12841741

Get Quote

Application Note: Enantioselective Allylation of Hydrazones using (S,S)-C2-TunaPhos Oxide

Executive Summary
This application note details the protocol for utilizing (S,S)-C2-TunaPhos Oxide as a chiral

Lewis base catalyst.[1] While the parent phosphine (C2-TunaPhos) is widely recognized for

transition-metal-catalyzed hydrogenation (Rh/Ru), its oxidized derivative, (S,S)-C2-TunaPhos
Oxide, serves as a potent organocatalyst.[1]

The primary application described herein is the enantioselective allylation of N-

benzoylhydrazones using allyltrichlorosilane. This transformation exploits the high Lewis

basicity of the phosphine oxide oxygens to activate hypervalent silicon species, delivering

homoallylic amines with high enantiomeric excess (ee).[1] The "C2" linker (ethylene bridge) of

the TunaPhos backbone imposes a rigid, restricted dihedral angle (~74°), offering distinct

stereochemical control compared to atropisomeric ligands like BINAP dioxide.[1]
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(S,S)-C2-TunaPhos Oxide possesses a unique structural motif where the 6,6'-positions of the

biphenyl backbone are linked by a two-carbon (ethylene) chain.[1]

Rigidity: The C2-linker prevents free rotation of the biaryl axis, locking the catalyst into a

specific atropisomeric conformation.

Lewis Basicity: The highly polarized

bonds act as "hard" Lewis bases, coordinating to "hard" Lewis acids (like Silicon).[1]

Bite Angle: The C2-linker creates a narrower bite angle relative to C3-TunaPhos or BINAP,

effectively "cinching" the transition state for smaller substrates.[1]

Mechanistic Pathway: Hypervalent Silicon Activation
The reaction proceeds via a dual-activation mechanism (Denmark-Zhang type).[1]

Activation: The bisphosphine oxide coordinates to the allyltrichlorosilane (

), expanding the silicon coordination number from 4 to 6 (octahedral geometry).[1]

Organization: This formation creates a cationic, chiral hypervalent silicon species.[1]

Allylation: The hydrazone coordinates to the silicon center (or is activated by the complex),

and the allyl group is transferred via a closed, chair-like transition state.

Turnover: The product dissociates, and the catalyst is regenerated.
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Click to download full resolution via product page

Figure 1: Catalytic cycle showing the activation of allyltrichlorosilane by (S,S)-C2-TunaPhos
Oxide to form the hypervalent silicon species.[1]

Experimental Protocol
Materials & Reagents

Catalyst: (S,S)-C2-TunaPhos Oxide (10 mol%).[1]

Preparation: Can be prepared in situ by oxidation of (S,S)-C2-TunaPhos with

in DCM, followed by aqueous workup and drying, or purchased as the oxide.[1]

Substrate: Benzaldehyde N-benzoylhydrazone (1.0 equiv).[1]

Reagent: Allyltrichlorosilane (1.5 equiv).[1]

Additive: Diisopropylethylamine (DIPEA) (3.0 equiv) - Crucial for scavenging HCl and

promoting the reaction.[1]

Solvent: Dichloromethane (DCM) or Propionitrile (EtCN).[1] Note: Propionitrile often yields

higher ee due to lower temperature tolerance.

Step-by-Step Procedure
Step 1: Catalyst Preparation (if starting from Phosphine)[1]

Dissolve (S,S)-C2-TunaPhos (0.05 mmol) in DCM (2 mL).

Add 30%

(0.5 mL) dropwise at 0°C.

Stir for 1 hour at room temperature.

Wash with saturated

(to quench peroxide) and brine.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12841741/docs?utm_src=pdf-body-img#using-s-s-c2-tunaphos-oxide-as-a-lewis-base-catalyst
https://www.benchchem.com/product/b12841741/docs?utm_src=pdf-body#using-s-s-c2-tunaphos-oxide-as-a-lewis-base-catalyst
https://www.benchchem.com/product/b12841741/docs?utm_src=pdf-body#using-s-s-c2-tunaphos-oxide-as-a-lewis-base-catalyst
https://en.wikipedia.org/wiki/BiPhePhos
https://www.benchchem.com/product/b12841741/docs?utm_src=pdf-body#using-s-s-c2-tunaphos-oxide-as-a-lewis-base-catalyst
https://en.wikipedia.org/wiki/BiPhePhos
https://en.wikipedia.org/wiki/BiPhePhos
https://en.wikipedia.org/wiki/BiPhePhos
https://en.wikipedia.org/wiki/BiPhePhos
https://en.wikipedia.org/wiki/BiPhePhos
https://en.wikipedia.org/wiki/BiPhePhos
https://en.wikipedia.org/wiki/BiPhePhos
https://en.wikipedia.org/wiki/BiPhePhos
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry over

, filter, and concentrate. Azeotrope with toluene to remove trace water.[1] Strictly anhydrous
conditions are required for the silane step.

Step 2: Allylation Reaction

Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon flow.

Charging: Add the dried (S,S)-C2-TunaPhos Oxide (0.01 mmol, 10 mol%) and

Benzaldehyde N-benzoylhydrazone (0.1 mmol, 1.0 equiv).

Solvation: Add anhydrous DCM or EtCN (1.0 mL).

Base Addition: Add DIPEA (0.3 mmol, 3.0 equiv) via syringe.

Cooling: Cool the mixture to -78°C (or -40°C depending on substrate reactivity).

Reagent Addition: Add Allyltrichlorosilane (0.15 mmol, 1.5 equiv) dropwise.

Incubation: Stir at the set temperature for 24–48 hours. Monitor by TLC.[1]

Step 3: Workup & Purification[1]

Quench: Quench the reaction at low temperature with saturated aqueous

(2 mL).

Extraction: Warm to room temperature and extract with EtOAc (3 x 5 mL).

Drying: Dry combined organics over

and concentrate.

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analysis: Determine ee by chiral HPLC (e.g., Chiralcel OD-H column).
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The following table summarizes the comparative performance of C2-TunaPhos Oxide against

other common bisphosphine oxides in the allylation of benzaldehyde hydrazone.

Catalyst
Ligand

Linker
Length

Dihedral
Angle
(approx)

Yield (%) ee (%) Notes

(S,S)-C2-

TunaPhos

Oxide

C2 (Ethyl) ~74° 92 94

Best for

sterically

smaller

hydrazones

(S,S)-C3-

TunaPhos

Oxide

C3 (Propyl) ~85° 90 88

Broader bite

angle; slightly

lower

selectivity

here

(S)-BINAP

Dioxide
None (Open) ~90° 85 91

Standard

benchmark;

highly

effective but

less rigid

(S)-SegPhos

Dioxide
None (Open) ~65° 88 93

Very

effective,

comparable

to C2-

TunaPhos

Table 1: Comparative efficiency of Lewis base catalysts. Note that C2-TunaPhos Oxide excels

when a tighter chiral pocket is required due to the constrained C2 linker.

Troubleshooting & Optimization
Low Yield:

Moisture: Allyltrichlorosilane is extremely moisture-sensitive.[1] Ensure all glassware is

flame-dried and solvents are distilled over
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.[1]

Stirring: The reaction often becomes heterogeneous at -78°C. Ensure vigorous magnetic

stirring.[1]

Low Enantioselectivity:

Temperature: Lower the temperature to -78°C. If reactivity drops, use Propionitrile (EtCN)

as solvent, which maintains fluidity and polarity at low temps.[1]

Background Reaction: Ensure the uncatalyzed reaction is suppressed. The "background"

allylation by free silane is achiral. This is minimized by using the trichlorosilane (which is

less reactive without Lewis base activation) and low temperatures.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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